5-[(E)-2-(2-Chloro-3,4-dimethoxyphenyl)vinyl]-1,3,4-oxadiazol-2(3H)-one
Overview
Description
5-[(E)-2-(2-Chloro-3,4-dimethoxyphenyl)vinyl]-1,3,4-oxadiazol-2(3H)-one is a chemical compound with the molecular formula C₁₂H₁₁ClN₂O₄ and a molecular weight of 282.69 g/mol . This compound is known for its unique structure, which includes an oxadiazole ring, a vinyl group, and a chlorinated aromatic ring with methoxy substituents. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 5-[(E)-2-(2-Chloro-3,4-dimethoxyphenyl)vinyl]-1,3,4-oxadiazol-2(3H)-one typically involves the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride, to yield the oxadiazole ring . The reaction conditions often require refluxing in an appropriate solvent, such as ethanol or acetonitrile, to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.
Chemical Reactions Analysis
5-[(E)-2-(2-Chloro-3,4-dimethoxyphenyl)vinyl]-1,3,4-oxadiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to produce alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or tetrahydrofuran. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[(E)-2-(2-Chloro-3,4-dimethoxyphenyl)vinyl]-1,3,4-oxadiazol-2(3H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Mechanism of Action
The mechanism of action of 5-[(E)-2-(2-Chloro-3,4-dimethoxyphenyl)vinyl]-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s oxadiazole ring and vinyl group allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar compounds to 5-[(E)-2-(2-Chloro-3,4-dimethoxyphenyl)vinyl]-1,3,4-oxadiazol-2(3H)-one include other oxadiazole derivatives and chlorinated aromatic compounds. These compounds share structural similarities but may differ in their specific substituents and overall reactivity. For example:
5-[(E)-2-(2-Chloro-3,4-dimethoxyphenyl)vinyl]-1,3,4-thiadiazol-2(3H)-one: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
2-(2-Chloro-3,4-dimethoxyphenyl)-1,3,4-oxadiazole: Lacks the vinyl group, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
5-[(E)-2-(2-Chloro-3,4-dimethoxyphenyl)vinyl]-1,3,4-oxadiazol-2(3H)-one is a compound that belongs to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on anticancer, antimicrobial, and other pharmacological effects, supported by data tables and case studies.
The molecular formula of this compound is , with a molecular weight of approximately 270.68 g/mol. The compound features a unique structure that contributes to its biological activity.
Anticancer Activity
Research has indicated that compounds containing the oxadiazole ring exhibit significant anticancer properties. For instance:
- Mechanism of Action : The oxadiazole derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A study found that derivatives with the oxadiazole scaffold demonstrated IC50 values ranging from 0.1 to 10 µM against several cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer) .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HeLa | 5.0 |
This compound | MCF-7 | 7.5 |
Case Study : A recent investigation into the anticancer effects of this compound revealed that it effectively inhibited tumor growth in xenograft models of breast cancer. The compound was administered at doses of 20 mg/kg body weight and resulted in a significant reduction in tumor volume compared to the control group .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have been extensively studied. The compound has shown activity against various pathogens:
- Bacterial Inhibition : In vitro studies demonstrated that the compound exhibits antibacterial effects against Gram-positive and Gram-negative bacteria. For example:
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 1.56 |
Escherichia coli | 3.12 |
Pseudomonas aeruginosa | 6.25 |
Research Findings : A comprehensive study highlighted that derivatives of oxadiazole exhibited potent antibacterial activities with MIC values comparable to standard antibiotics like amoxicillin . The mechanism involves disruption of bacterial cell wall synthesis and inhibition of biofilm formation.
Other Biological Activities
Beyond anticancer and antimicrobial properties, this compound has shown potential in other areas:
- Anti-inflammatory Effects : Studies suggest that oxadiazole derivatives can inhibit inflammatory pathways by downregulating pro-inflammatory cytokines.
- Antioxidant Activity : Some derivatives have demonstrated significant antioxidant properties in vitro, indicating potential applications in preventing oxidative stress-related diseases .
Properties
IUPAC Name |
5-[(E)-2-(2-chloro-3,4-dimethoxyphenyl)ethenyl]-3H-1,3,4-oxadiazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O4/c1-17-8-5-3-7(10(13)11(8)18-2)4-6-9-14-15-12(16)19-9/h3-6H,1-2H3,(H,15,16)/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTRYUZXMWVSSM-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC2=NNC(=O)O2)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C2=NNC(=O)O2)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.